![molecular formula C8H22P2Sn B14127239 [(Dimethylstannanediyl)bis(methylene)]bis(dimethylphosphane) CAS No. 89129-48-6](/img/structure/B14127239.png)
[(Dimethylstannanediyl)bis(methylene)]bis(dimethylphosphane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Dimethylstannanediyl)bis(methylene)]bis(dimethylphosphane) is a chemical compound that features a unique combination of tin and phosphorus atoms. This compound is of interest due to its potential applications in various fields, including materials science and catalysis. The presence of both tin and phosphorus in the molecular structure allows for interesting chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(Dimethylstannanediyl)bis(methylene)]bis(dimethylphosphane) typically involves the reaction of dimethylstannane with a suitable phosphine reagent under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and toluene. The reaction temperature is usually maintained between 0°C and room temperature to ensure optimal yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for [(Dimethylstannanediyl)bis(methylene)]bis(dimethylphosphane) are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include the use of larger reaction vessels, automated control of reaction conditions, and purification techniques such as distillation or recrystallization to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
[(Dimethylstannanediyl)bis(methylene)]bis(dimethylphosphane) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin and phosphorus oxides.
Reduction: Reduction reactions can lead to the formation of lower oxidation state species.
Substitution: The compound can participate in substitution reactions where one or more of its ligands are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides and phosphine oxides, while substitution reactions can produce a variety of organotin and organophosphorus compounds.
Applications De Recherche Scientifique
[(Dimethylstannanediyl)bis(methylene)]bis(dimethylphosphane) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organotin and organophosphorus compounds. Its unique structure allows for the study of tin-phosphorus interactions.
Biology: The compound can be used in the development of tin-based pharmaceuticals and as a probe to study biological systems involving tin and phosphorus.
Industry: It can be used in catalysis, particularly in reactions where tin and phosphorus play a crucial role in the catalytic cycle.
Mécanisme D'action
The mechanism by which [(Dimethylstannanediyl)bis(methylene)]bis(dimethylphosphane) exerts its effects involves the interaction of its tin and phosphorus atoms with various molecular targets. The tin atoms can coordinate with other metal centers, while the phosphorus atoms can participate in nucleophilic or electrophilic reactions. These interactions can lead to the formation of new chemical bonds and the activation of specific pathways in chemical and biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis-oxadiazole: A nitrated heterocyclic compound with applications in explosives and propellants.
Bis(isoxazole)bis(methylene) dinitrate: Related to bis-oxadiazole, developed for high-energy applications.
3,3′-Bis(indolyl)methanes: Compounds synthesized via electrophilic substitution reactions, used in medicinal chemistry.
Uniqueness
[(Dimethylstannanediyl)bis(methylene)]bis(dimethylphosphane) is unique due to its combination of tin and phosphorus atoms, which imparts distinct chemical properties and reactivity. Unlike other similar compounds, it offers a versatile platform for studying tin-phosphorus interactions and developing new materials and catalysts.
Propriétés
Numéro CAS |
89129-48-6 |
|---|---|
Formule moléculaire |
C8H22P2Sn |
Poids moléculaire |
298.92 g/mol |
Nom IUPAC |
[dimethylphosphanylmethyl(dimethyl)stannyl]methyl-dimethylphosphane |
InChI |
InChI=1S/2C3H8P.2CH3.Sn/c2*1-4(2)3;;;/h2*1H2,2-3H3;2*1H3; |
Clé InChI |
OFXFIIMZKZVWLP-UHFFFAOYSA-N |
SMILES canonique |
CP(C)C[Sn](C)(C)CP(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[8,17,19-tris(2,2-dimethylpropanoyloxy)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4(9),5,7,10,12,14,16(24),17,19,21,25-tridecaen-6-yl] 2,2-dimethylpropanoate](/img/structure/B14127191.png)
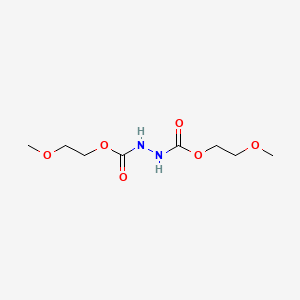
![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B14127205.png)

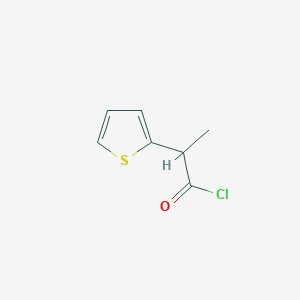
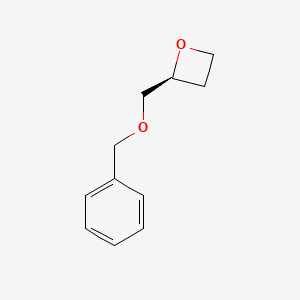


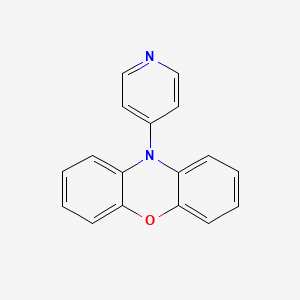
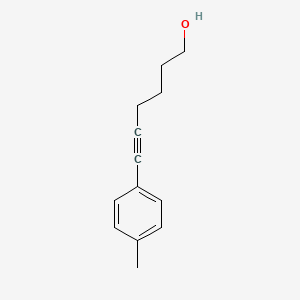

![1-(3-methoxybenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14127242.png)
